

Spectroscopic Profile of p-Chlorophenyl Allyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *p*-Chlorophenyl allyl ether

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **p-chlorophenyl allyl ether** (1-chloro-4-(prop-2-en-1-yloxy)benzene). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data for **p-chlorophenyl allyl ether**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|--------------------------------------|--------------|---------------------------------|------------|
| Data not available in search results | | | |

Table 2: ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|----------------------------------|----------------------|
| Data available on SpectraBase[1] | Aromatic C-O |
| Data available on SpectraBase[1] | Aromatic C-Cl |
| Data available on SpectraBase[1] | Aromatic C-H |
| Data available on SpectraBase[1] | Aromatic C-H |
| Data available on SpectraBase[1] | -O-CH ₂ - |
| Data available on SpectraBase[1] | -CH=CH ₂ |
| Data available on SpectraBase[1] | -CH=CH ₂ |

Note: Specific chemical shift values for **p-Chlorophenyl allyl ether** were not publicly available in the conducted search. The data is reported to be available on the SpectraBase database.[1]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3080 | Medium | =C-H stretch (alkene) |
| ~3050 | Medium | =C-H stretch (aromatic) |
| ~2920, ~2860 | Medium | C-H stretch (alkane) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1590, ~1490 | Strong | C=C stretch (aromatic) |
| ~1240 | Strong | C-O-C stretch (asymmetric) |
| ~1090 | Medium | C-Cl stretch (aromatic) |
| ~995, ~925 | Strong | =C-H bend (alkene, out-of-plane) |
| ~825 | Strong | C-H bend (aromatic, p-disubstituted, out-of-plane) |

Note: The IR data is predicted based on characteristic functional group frequencies and data for structurally similar compounds.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 168 | High | [M] ⁺ (Molecular ion with ³⁵ Cl) |
| 170 | Medium | [M+2] ⁺ (Isotopic peak for ³⁷ Cl) |
| 127 | High | [M - C ₃ H ₅] ⁺ (Loss of allyl group) |
| 93 | Medium | [C ₆ H ₅ O] ⁺ |
| 41 | High | [C ₃ H ₅] ⁺ (Allyl cation) |

Note: The mass spectrometry data is based on typical fragmentation patterns for allyl aryl ethers and the presence of a chlorine atom.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These protocols are based on standard practices and information gathered for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance or Varian Mercuryplus, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

- Approximately 10-20 mg of **p-chlorophenyl allyl ether** is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: The spectrum is acquired using a proton-decoupled pulse sequence. Key parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ^1H NMR, and a relaxation delay of 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5.

Sample Preparation (Neat Liquid):

- A small drop of **p-chlorophenyl allyl ether** is placed directly onto the center of the ATR (Attenuated Total Reflectance) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.

Data Acquisition:

- A background spectrum of the clean ATR crystal or empty salt plates is recorded.
- The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A common type of mass spectrometer used for this purpose is a quadrupole mass analyzer with an electron ionization (EI) source.

Sample Preparation:

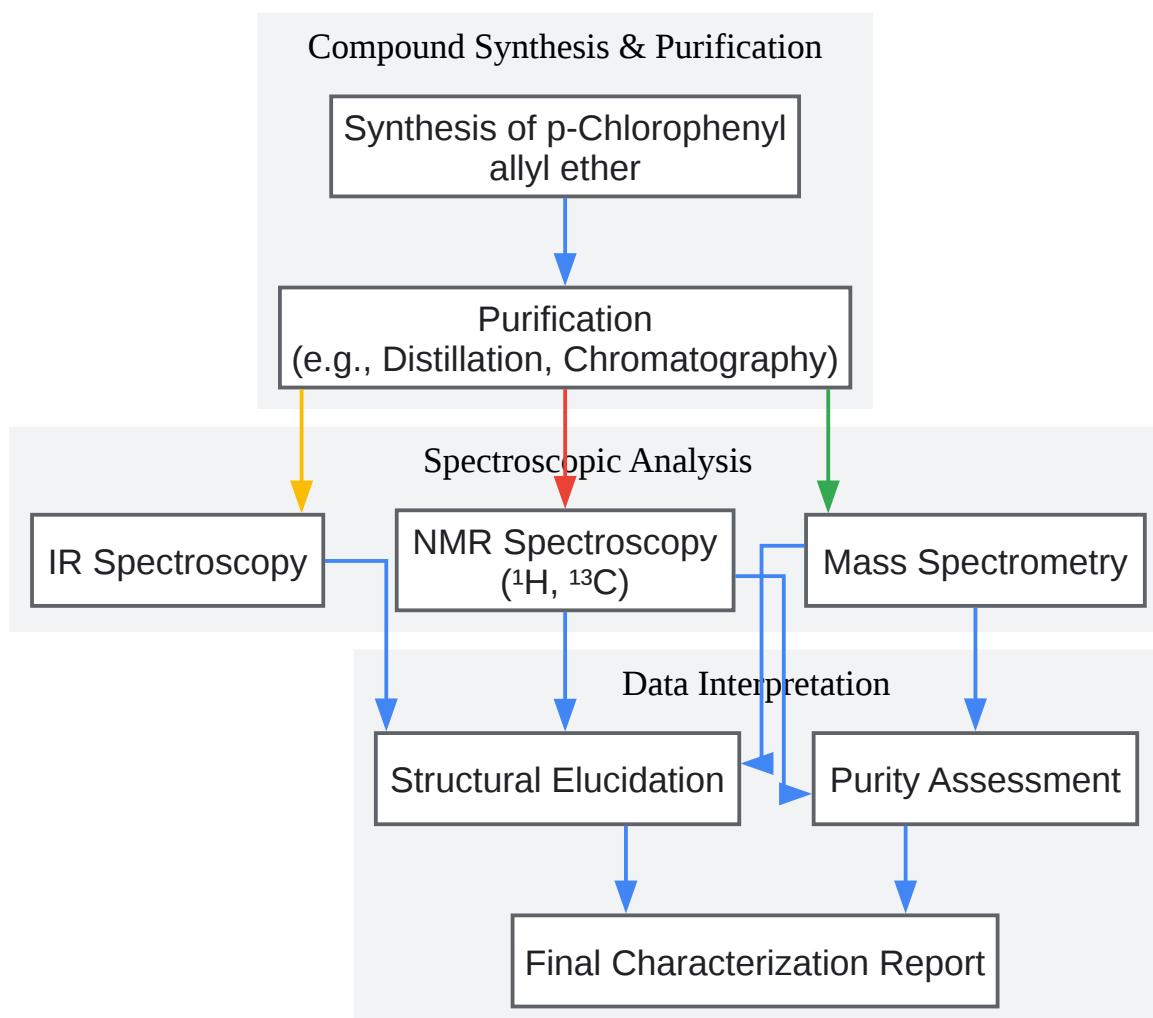
- A dilute solution of **p-chlorophenyl allyl ether** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition (GC-MS with EI):

- The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.
- The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **p-chlorophenyl allyl ether**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. p-Chlorophenyl allyl ether | C9H9ClO | CID 257946 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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